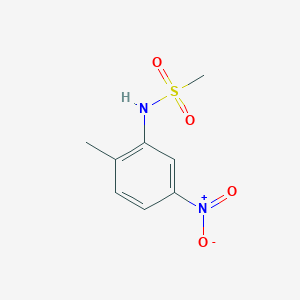

N-(2-methyl-5-nitrophenyl)methanesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(2-methyl-5-nitrophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-6-3-4-7(10(11)12)5-8(6)9-15(2,13)14/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAPIAUYXZTCCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)methanesulfonamide typically involves the reaction of 2-methyl-5-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-methyl-5-nitroaniline+methanesulfonyl chloride→N-(2-methyl-5-nitrophenyl)methanesulfonamide

Industrial Production Methods

Industrial production of N-(2-methyl-5-nitrophenyl)methanesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-methyl-5-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The sulfonamide group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(2-methyl-5-aminophenyl)methanesulfonamide.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Organic Chemistry

N-(2-methyl-5-nitrophenyl)methanesulfonamide serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions, including:

- Reagent in Organic Synthesis : The compound is often employed as a reagent in various organic transformations, facilitating the synthesis of other nitro-substituted compounds.

- Building Block for Specialty Chemicals : Its unique functional groups allow it to act as a precursor for specialty chemicals with tailored properties.

Biological Applications

The compound has been investigated for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry:

- Antimicrobial Properties : Research has indicated that N-(2-methyl-5-nitrophenyl)methanesulfonamide exhibits antimicrobial activity, making it a candidate for developing new antibiotics.

- Anticancer Activity : Studies suggest that this compound may have anticancer properties, particularly in inducing differentiation in acute myeloid leukemia (AML) cells. Differentiation therapy is gaining attention as a less toxic alternative to traditional chemotherapy .

Medicinal Chemistry

In drug development, N-(2-methyl-5-nitrophenyl)methanesulfonamide is explored for its potential therapeutic applications:

- Design of New Therapeutics : The compound's structure allows for modifications that can enhance its efficacy and reduce toxicity. It has been part of structure-activity relationship (SAR) studies aimed at optimizing drug candidates against AML and other conditions .

- Role in Drug Formulation : Its properties facilitate its use in formulating drugs that require specific solubility and stability profiles.

Industrial Applications

Beyond the laboratory, N-(2-methyl-5-nitrophenyl)methanesulfonamide finds utility in industrial settings:

- Development of Specialty Materials : The compound is used to create materials with specific chemical and physical properties, contributing to advancements in polymer science and materials engineering.

- Chemical Manufacturing Processes : Its role as an intermediate in various chemical manufacturing processes highlights its importance in industrial chemistry.

Case Study 1: Anticancer Research

A study focusing on the differentiation of AML cells highlighted the potential of N-(2-methyl-5-nitrophenyl)methanesulfonamide as a lead compound. The research demonstrated that modifications to the compound could enhance its ability to induce differentiation, suggesting pathways for further development into therapeutic agents .

Case Study 2: Antimicrobial Activity

Another investigation revealed the antimicrobial properties of N-(2-methyl-5-nitrophenyl)methanesulfonamide against various bacterial strains. This study underscores its potential application in developing new antibiotics to combat resistant strains.

Wirkmechanismus

The mechanism of action of N-(2-methyl-5-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogous Compounds

Structural Analogues

N-(2-Hydroxy-5-nitrophenyl)methanesulfonamide Ethanol Monosolvate

- Structural Differences: The hydroxyl group at the 2-position replaces the methyl group in the target compound. This substitution enhances hydrogen-bonding capacity, as evidenced by its crystal structure, where ethanol molecules form O—H⋯O and N—H⋯O interactions .

- Functional Impact : The hydroxyl group increases polarity and solubility compared to the methyl-substituted analogue. This derivative serves as an intermediate for nimesulide, a COX-2 inhibitor, highlighting its pharmacological relevance .

2-Methyl-5-nitrobenzenesulfonamide

- Structural Differences : The sulfonamide group is directly attached to the benzene ring without the methylene spacer seen in the target compound.

- Functional Impact : This structural variation reduces conformational flexibility but enhances intermolecular hydrogen bonding (N—H⋯O), leading to a stable orthorhombic crystal lattice (space group Pna2₁) . The compound exhibits antimicrobial activity, attributed to the nitro group’s electron-withdrawing effects .

N-(4-Fluoro-3-nitrophenyl)methanesulfonamide

- Structural Differences : A fluorine atom replaces the methyl group at the 2-position, and the nitro group is at the 3-position.

Pharmacologically Active Derivatives

N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine

- Structural Additions : Incorporates a pyrimidine ring and pyridinyl group.

- Functional Impact : The extended aromatic system enhances binding affinity to kinase targets, as seen in its use for biochemical research .

Nimesulide Derivatives

- Structural Basis: Nimesulide (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide) shares the methanesulfonamide core but includes a phenoxy group.

- Functional Impact: The phenoxy group improves COX-2 selectivity, underscoring how substituent positioning modulates bioactivity .

Crystallographic Data

The methyl group in the target compound disrupts hydrogen-bonding networks compared to the hydroxyl or unsubstituted analogues, affecting crystal packing and solubility .

Biologische Aktivität

N-(2-methyl-5-nitrophenyl)methanesulfonamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(2-methyl-5-nitrophenyl)methanesulfonamide features a sulfonamide group attached to a nitrophenyl moiety, which is known for its pharmacological significance. The structure can be represented as follows:

where is the 2-methyl-5-nitrophenyl group. This configuration contributes to the compound's bioactivity, particularly in targeting specific enzymes and pathways.

1. Antimicrobial Activity

Sulfonamides, including N-(2-methyl-5-nitrophenyl)methanesulfonamide, are well-documented for their antimicrobial properties. They function primarily as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. This inhibition leads to bacteriostatic effects against a wide range of Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of N-(2-methyl-5-nitrophenyl)methanesulfonamide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 8 µg/mL |

2. Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including N-(2-methyl-5-nitrophenyl)methanesulfonamide, in cancer therapy. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism involves inducing apoptosis through intrinsic pathways, characterized by cytochrome c release and caspase activation .

Table 2: Anticancer Activity of N-(2-methyl-5-nitrophenyl)methanesulfonamide

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 9 | Apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 6 | Disruption of FAK/Paxillin pathway |

The biological activity of N-(2-methyl-5-nitrophenyl)methanesulfonamide is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide moiety competes with para-aminobenzoic acid (PABA) for binding to DHPS, disrupting folate synthesis in bacteria .

- Induction of Apoptosis : In cancer cells, the compound activates apoptotic pathways by promoting mitochondrial dysfunction and subsequent caspase activation .

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of N-(2-methyl-5-nitrophenyl)methanesulfonamide against various bacterial strains. Results indicated significant antimicrobial activity with lower MIC values compared to traditional antibiotics, suggesting its potential as an alternative treatment option .

- Case Study on Anticancer Properties : Research conducted on A549 lung cancer cells demonstrated that exposure to N-(2-methyl-5-nitrophenyl)methanesulfonamide led to a reduction in cell viability and migration capabilities. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting metastatic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.